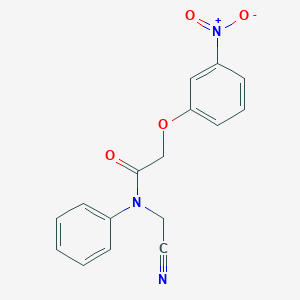
N-(cyanomethyl)-2-(3-nitrophenoxy)-N-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(cyanomethyl)-2-(3-nitrophenoxy)-N-phenylacetamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. It is a white crystalline solid that is soluble in organic solvents and has a molecular formula of C17H13N3O4.
Aplicaciones Científicas De Investigación
Anticancer, Anti-Inflammatory, and Analgesic Activities : A study by Rani, Pal, Hegde, and Hashim (2014) demonstrated that certain acetamide derivatives, including those with similar structures to N-(cyanomethyl)-2-(3-nitrophenoxy)-N-phenylacetamide, show potential as anticancer, anti-inflammatory, and analgesic agents. Specifically, they found that compounds with halogens on the aromatic ring exhibited significant anticancer and anti-inflammatory activities (Rani, Pal, Hegde, & Hashim, 2014).
Photocatalytic Degradation Studies : Jallouli, Elghniji, Trabelsi, and Ksibi (2017) conducted a study on the photocatalytic degradation of acetaminophen, a compound structurally similar to this compound. They investigated the degradation process using TiO2 nanoparticles, revealing insights into the environmental impact and degradation pathways of such compounds (Jallouli, Elghniji, Trabelsi, & Ksibi, 2017).
Synthesis and Biological Evaluation for Antitubercular Activities : A study by Ang, Lin, Yang, Yang, Pi, Yang, Luo, Deng, and Wei (2012) focused on synthesizing and evaluating the antitubercular activities of a series of compounds, including 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives. They found that these compounds exhibited potent activity against M. tuberculosis, suggesting their potential as antitubercular agents (Ang et al., 2012).
Design and Synthesis for Potential Medicinal Applications : The design and synthesis of compounds similar to this compound, focusing on their potential as medicinal agents, were explored by several researchers. These studies involved creating novel chemical entities and evaluating their biological activities, providing a foundation for future drug development and therapeutic applications.
Propiedades
IUPAC Name |
N-(cyanomethyl)-2-(3-nitrophenoxy)-N-phenylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O4/c17-9-10-18(13-5-2-1-3-6-13)16(20)12-23-15-8-4-7-14(11-15)19(21)22/h1-8,11H,10,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYRJXNSGOLKPNB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(CC#N)C(=O)COC2=CC=CC(=C2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(3,5-dimethylisoxazol-4-yl)acetamide](/img/structure/B2368815.png)
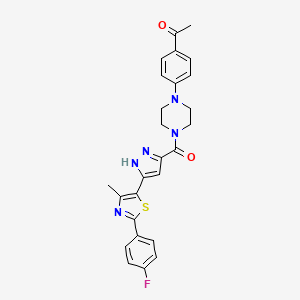
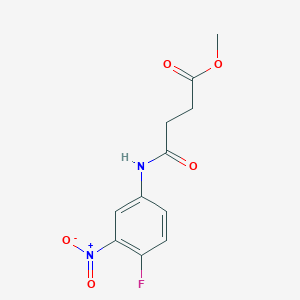
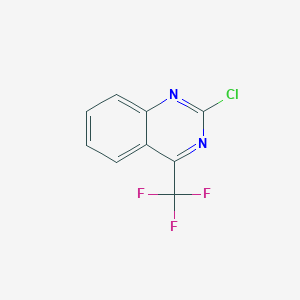
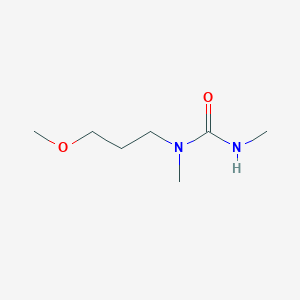
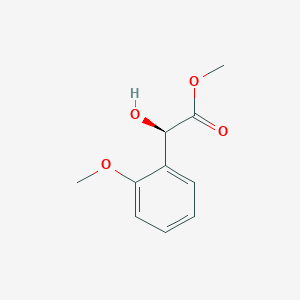
![2-(3-chlorophenyl)-5-methyl-N-(pyridin-3-yl)-7-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2368828.png)
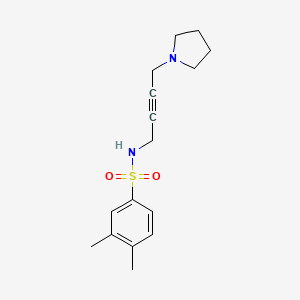
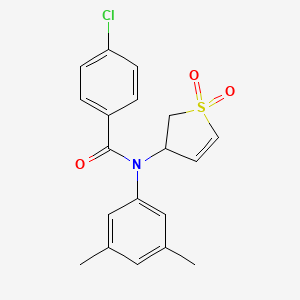
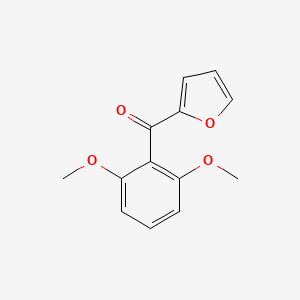
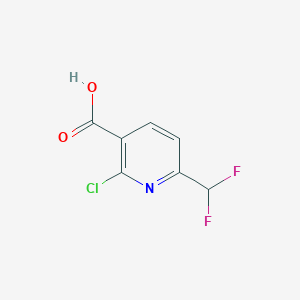
![N-(4-fluorobenzo[d]thiazol-2-yl)-2,3-dimethoxy-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B2368834.png)
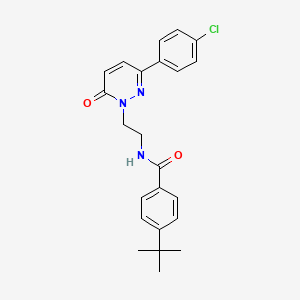
![2-[(3,4,4-Trifluoro-3-butenyl)sulfanyl]quinoxaline](/img/structure/B2368836.png)